Bufotenidine
Overview
Description
Bufotenidine, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), is a toxin related to bufotenin, serotonin, and other tryptamines which is found in the venom of a variety of toads . It is a weak hallucinogenic agent active by intravenous injection .
Synthesis Analysis
The chemical synthesis of bufotenin, a compound related to bufotenidine, was reported in 1935 . The use of hallucinogenic compounds like bufotenin was classically described by the German pharmacologist Louis Lewin .
Molecular Structure Analysis
Bufotenidine has a molecular formula of C13H18N2O . Its average mass is 218.295 Da and its monoisotopic mass is 218.141907 Da . A detailed molecular conformational analysis of bufotenine, a compound related to bufotenidine, has been conducted using surface-enhanced Raman scattering (SERS) and density functional theory (DFT) .
Physical And Chemical Properties Analysis
Bufotenidine has a molecular formula of C13H18N2O, an average mass of 218.295 Da, and a monoisotopic mass of 218.141907 Da .
Scientific Research Applications
Bufotenidine in Toad Venom and its Biological Effects :
- A study by (Dai et al., 2016) identified bufotenidine in toad venom, noting its lack of cytotoxic activities against certain cell lines.
- Research by (Kryukova et al., 2017) showed that bufotenidine interacts efficiently with α7 nicotinic acetylcholine receptors, which could be relevant for neurological studies.
Pharmacological Studies on Bufotenidine :
- A study by (Winocur et al., 2004) explored bufotenidine's potential in reducing animal responsiveness to stimulus events and its relationship with serotonin metabolism.
- Research by (Dong et al., 2022) found that bufotenidine, isolated from Bufo viridis toad venom, showed no cytotoxicity towards various human cancer cell lines.
Bufotenidine's Role in Traditional Medicine :
- The paper by (Wei et al., 2019) discusses the use of bufotenidine in traditional Chinese medicine, emphasizing its importance in various therapeutic applications.
Investigating Bufotenidine's Antiviral Properties :
- A study by (Barboza et al., 2021) investigated bufotenidine's antiviral activity, particularly against rabies virus, suggesting potential in antiviral therapy.
Bufotenidine's Interaction with Neural Systems :
- Research by (Eusebi et al., 1976) showed the effects of bufotenidine on the firing pattern of neurons, indicating its potential significance in neuropharmacology.
Safety And Hazards
properties
IUPAC Name |
3-[2-(trimethylazaniumyl)ethyl]-1H-indol-5-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYGARYIJIZXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197595 | |
Record name | Bufotenidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bufotenidine | |
CAS RN |
487-91-2 | |
Record name | Bufotenidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufotenidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufotenidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUFOTENIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3C2F8ZLY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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